Z-His-Leu-OH

Beschreibung

BenchChem offers high-quality Z-His-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-His-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

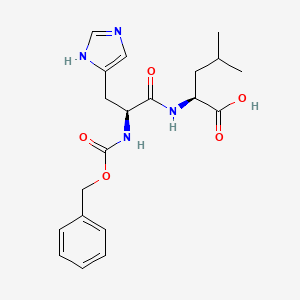

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H26N4O5 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |

InChI-Schlüssel |

QDSCJZMMRKBXNR-IRXDYDNUSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Sequenz |

HL |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH

This guide provides an in-depth technical analysis of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine), a protected dipeptide derivative widely utilized in bio-organic chemistry and enzymology.[1]

Executive Summary

Z-His-Leu-OH (CAS: 38972-90-6 ) is a synthetic dipeptide derivative comprised of L-Histidine and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] It serves as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.[1]

Molecular Architecture

The molecule is defined by three distinct structural domains, each imparting specific physicochemical and biological properties.

2.1 Structural Components

-

N-Terminal Protection (Z-Group): The benzyloxycarbonyl group renders the N-terminus lipophilic and unreactive, preventing polymerization during synthesis.[1] It is cleavable via catalytic hydrogenation (

) or strong acids (HBr/AcOH), but stable to mild bases.[1] -

Histidine Residue (His): The central amino acid features an imidazole ring (

), which acts as a proton donor/acceptor at physiological pH.[1] In enzymatic contexts, this residue often coordinates with active site metal ions (e.g., -

Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]

2.2 Stereochemistry

-

Configuration: L,L-isomer (

). -

Connectivity: The peptide bond connects the

-carboxyl of His to the

Figure 1: Functional Architecture of Z-His-Leu-OH

Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and hydrophobic C-terminus.[1]

Physicochemical Profile

The following data consolidates experimental and predicted properties for Z-His-Leu-OH.

| Property | Value | Context |

| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-histidyl-L-leucine | Official Nomenclature |

| CAS Number | 38972-90-6 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 402.44 g/mol | Monoisotopic Mass |

| Melting Point | 185 – 188 °C | Crystalline Solid |

| Density | ~1.27 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water | Hydrophobic Z-group limits aqueous solubility |

| pKa (Imidazole) | ~6.0 | Relevant for buffering/catalysis |

| pKa (Carboxyl) | ~3.6 | Acidic C-terminus |

Synthesis & Manufacturing Protocol

The synthesis of Z-His-Leu-OH typically follows a solution-phase peptide synthesis strategy to ensure high stereochemical purity.[1]

4.1 Strategic Logic

-

Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or HOBt is preferred to minimize racemization of the Histidine imidazole ring.[1]

-

Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[1] Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[1]

4.2 Step-by-Step Protocol

-

Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at 0°C. Stir for 1 hour to form the active ester.

-

Coupling: Add H-Leu-OMe[1]·HCl (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to neutralize the hydrochloride salt.[1] Stir at room temperature for 12–24 hours.

-

Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%

, water, and brine. Dry over -

Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at 0°C -> RT until TLC shows consumption of the ester (~2 hours).

-

Isolation: Acidify carefully with 1N HCl to pH ~3.0. The product Z-His-Leu-OH precipitates or is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]

Figure 2: Synthesis Workflow

Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.

Analytical Characterization

To validate the identity and purity of Z-His-Leu-OH, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (

-NMR)

-

Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl ring.[1]

-

Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the Histidine side chain.[1]

-

Benzylic Protons (5.1 ppm): Singlet (

) connecting the phenyl ring to the carbamate oxygen.[1] -

Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the

-methyl groups of the isobutyl side chain.[1]

5.2 Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Expected peak at 403.4 m/z .[1] -

Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond may be observed in MS/MS.[1]

Biological Application & Mechanism

6.1 Substrate for Metalloproteases

Z-His-Leu-OH is structurally analogous to Hippuryl-His-Leu (HHL) , the standard substrate for Angiotensin-Converting Enzyme (ACE) .[1]

-

Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus.[1]

-

Limitation: Because Z-His-Leu-OH is itself a protected dipeptide, it is not a direct substrate for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]

-

Actual Utility: It serves as a substrate for Carboxypeptidase A , which cleaves the C-terminal Leucine, releasing Z-His and free Leucine .[1] This reaction is monitored to study enzyme kinetics or inhibition.[1][3]

6.2 Reference Standard

In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound Z-His-Leu-OH (or the deprotected His-Leu) is often used as a chromatographic standard to quantify the enzymatic product.[1]

References

-

ChemicalBook. (2024).[1] Z-HIS-LEU-OH Properties and CAS 38972-90-6. Retrieved from

-

BenchChem. (2024).[1] Structure and Applications of N-[(Benzyloxy)carbonyl]histidylleucine. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] Angiotensin-Converting Enzyme (ACE) Substrate Specificity. PubMed Central.[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Peptide Synthesis Reagents and Protocols. Retrieved from [1]

Sources

Technical Whitepaper: Z-His-Leu-OH (N-Benzyloxycarbonyl-L-Histidyl-L-Leucine)

Topic: Z-His-Leu-OH Chemical Properties and IUPAC Name Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-His-Leu-OH (CAS No. 38972-90-6) is a protected dipeptide derivative extensively utilized in bio-organic chemistry as a model catalyst and a structural probe for proteolytic enzymes. Comprising the amino acids Histidine and Leucine with an N-terminal Benzyloxycarbonyl (Cbz or Z) protection group, this molecule serves two critical functions: it acts as a biomimetic catalyst for the stereoselective hydrolysis of esters and functions as a substrate analog in the mapping of protease active sites, particularly for enzymes like Pepsin and Angiotensin-Converting Enzyme (ACE).

This guide provides a comprehensive technical analysis of Z-His-Leu-OH, detailing its physicochemical properties, validated synthesis protocols, and mechanistic applications in catalysis and enzymology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Classification

-

Common Name: Z-His-Leu-OH[1]

-

Synonyms: N-Cbz-L-histidyl-L-leucine; N-Benzyloxycarbonyl-His-Leu; Z-L-His-L-Leu.

-

IUPAC Name: (2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid

Structural Specifications

The molecule features a hydrophobic Leucine C-terminus and a catalytic Histidine core, protected by a carbamate moiety (Z-group) that prevents N-terminal degradation and enhances solubility in organic solvents.

| Property | Data |

| CAS Number | 38972-90-6 |

| Molecular Formula | C₂₀H₂₆N₄O₅ |

| Molecular Weight | 402.45 g/mol |

| Chirality | L, L (S, S configuration) |

| pKa Values (Theoretical) | Imidazole: ~6.0; Carboxyl: ~3.6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent) |

Synthesis and Manufacturing Protocols

Synthetic Strategy: The DPPA Method

While standard carbodiimide (DCC/EDC) coupling is possible, the Diphenylphosphoryl Azide (DPPA) method is preferred for Histidine-containing peptides to minimize racemization of the imidazole ring.

Protocol: Solution-Phase Synthesis via Azide Method

This protocol yields the methyl ester intermediate (Z-His-Leu-OMe), followed by saponification to the free acid.

Step 1: Activation and Coupling

-

Reagents: Dissolve Z-His-OH (1.0 eq) and H-Leu-OMe·HCl (1.1 eq) in anhydrous DMF.

-

Base: Add Triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt.

-

Coupling Agent: Add DPPA (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at 0°C for 2 hours, then at room temperature for 24 hours.

-

Work-up: Dilute with ethyl acetate. Wash with 5% NaHCO₃, water, and brine. (Note: Avoid strong acid washes which may protonate the imidazole and extract the product into the aqueous phase).

-

Yield: Z-His-Leu-OMe (Intermediate).

Step 2: Saponification (Deprotection of C-terminus)

-

Dissolve Z-His-Leu-OMe in Methanol/Dioxane (1:1).

-

Add 1N NaOH (2.0 eq) and stir at room temperature for 2–4 hours.

-

Monitor via TLC until ester spot disappears.

-

Neutralize with 1N HCl to pH ~3–4 to precipitate the free acid Z-His-Leu-OH.

-

Filter, wash with cold water, and dry under vacuum over P₂O₅.

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthesis of Z-His-Leu-OH using the racemization-suppressing DPPA method.

Biological and Catalytic Applications[3][6][10][11]

Biomimetic Catalysis (Esterase Model)

Z-His-Leu-OH acts as a small-molecule mimic of serine proteases and esterases. The imidazole group of the Histidine residue functions as a general base or nucleophile, catalyzing the hydrolysis of activated esters (e.g., p-nitrophenyl acetate).

-

Mechanism: The unprotonated nitrogen of the imidazole ring attacks the carbonyl carbon of the substrate (or activates a water molecule), facilitating ester cleavage.

-

Stereoselectivity: The chiral environment provided by the L-Leu side chain and the Z-group allows Z-His-Leu-OH to distinguish between enantiomeric substrates, making it a valuable tool for studying stereoselective hydrolysis .

Enzymology: Protease Substrate Mapping

Z-His-Leu-OH serves as a truncated analog for studying the specificity of proteases such as Pepsin and Renin .

-

Pepsin Specificity: Studies comparing Z-His-Phe-Phe vs. Z-His-Leu-Phe demonstrate that the hydrophobic side chain at the P1/P1' position (Leu vs. Phe) critically dictates cleavage efficiency. Z-His-Leu-OH is often used as a control or competitive inhibitor in these assays.

-

ACE Context: While Z-Phe-His-Leu is the standard substrate for Angiotensin-Converting Enzyme (ACE), Z-His-Leu-OH represents the "product-like" sequence (His-Leu) with an N-terminal block. It is utilized to study product inhibition mechanisms.

Catalytic Mechanism Diagram

Figure 2: Mechanism of ester hydrolysis catalyzed by the Histidine imidazole group of Z-His-Leu-OH.

Analytical Characterization Standards

To ensure scientific integrity, synthesized or purchased Z-His-Leu-OH must meet the following analytical criteria:

| Method | Acceptance Criteria |

| HPLC | Purity ≥ 98% (Reverse Phase C18, Gradient Acetonitrile/Water + 0.1% TFA). |

| Mass Spectrometry | ESI-MS: [M+H]⁺ peak at 403.2 m/z. |

| ¹H-NMR (DMSO-d₆) | Distinct peaks: Imidazole C2-H (~7.6 ppm), Cbz aromatics (7.3 ppm), Leu methyls (0.8-0.9 ppm dd). |

| TLC | Single spot in BuOH:AcOH:H₂O (4:1:1); visualized by UV and Pauly reagent (specific for Histidine). |

Handling and Storage

-

Storage: Store at -20°C . The peptide is hygroscopic; keep in a tightly sealed container with desiccant.

-

Stability: Stable for >2 years in solid form at -20°C. Solutions in DMSO/DMF should be prepared fresh or stored at -80°C for no more than 1 month to prevent racemization or deamidation.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[2] Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[2] Journal of the American Chemical Society, 94(17), 6203–6205.[2]

-

Ueoka, R., et al. (1991).[3] Kinetics and Molecular Modelling Studies on the Stereoselective Hydrolysis of Enantiomeric Esters by Dipeptide Catalysts. Journal of the Chemical Society, Perkin Transactions 2, (4), 544.

-

ChemicalBook. (n.d.). Z-HIS-LEU-OH Product Entry & CAS 38972-90-6.[4]

-

Andreeva, N. S., et al. (1984). Structure of Pepsin and its Specificity.[5] Biochemical Society Transactions.[3] (Contextual reference for Z-peptide substrate mapping).

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics and molecular modelling studies on the stereoselective hydrolysis of enantiomeric esters by dipeptide catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Z-HIS-LEU-OH CAS#: 38972-90-6 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

Technical Deep Dive: Z-His-Leu-OH as a Probing Agent in Metalloprotease Characterization

Executive Summary

Z-His-Leu-OH (N-benzyloxycarbonyl-L-histidyl-L-leucine) is a specialized synthetic dipeptide derivative utilized primarily as a mechanistic probe and substrate in the biochemical characterization of metalloproteases, specifically within the Renin-Angiotensin System (RAS) . Unlike standard physiological metabolites, Z-His-Leu-OH serves as a precision tool for differentiating between Angiotensin Converting Enzyme (ACE) and Carboxypeptidase A (CPA) activities. Its structural homology to the C-terminus of Angiotensin I makes it a critical reagent for fragment-based drug design and enzyme kinetics assays.

Molecular Identity & Biochemical Significance

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid

-

Formula:

-

Molecular Weight: 402.44 g/mol

-

Key Functional Groups:

-

N-terminal Protection (Z/Cbz): The benzyloxycarbonyl group mimics the steric bulk of a preceding peptide chain, allowing the molecule to occupy the

and -

Histidine-Leucine Core: This dipeptide sequence is identical to the C-terminus of Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).

-

The "Mimicry" Mechanism

In the context of the RAS pathway, Z-His-Leu-OH acts as a product analog mimic .

-

ACE Activity: ACE cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I. Z-His-Leu-OH structurally resembles this cleaved product (with the Z-group acting as a pseudo-substrate backbone). Consequently, it binds to the ACE active site, often acting as a competitive inhibitor or a slow-turnover substrate, allowing researchers to map the

and -

Carboxypeptidase Activity: For enzymes like Carboxypeptidase A (CPA), which cleave single C-terminal amino acids, Z-His-Leu-OH acts as a direct substrate . CPA hydrolyzes the peptide bond between Histidine and Leucine, releasing free Leucine and Z-His.

Biochemical Pathways & Enzymatic Interactions

Differentiating ACE vs. Carboxypeptidase Activity

A critical challenge in tissue profiling is distinguishing between the activities of various metalloproteases. Z-His-Leu-OH provides a solution:

| Enzyme | Enzyme Class | Action on Z-His-Leu-OH | Kinetic Outcome |

| ACE (CD143) | Peptidyl-dipeptidase | No/Slow Cleavage | Acts as a competitive inhibitor ( |

| Carboxypeptidase A | Exopeptidase | Rapid Hydrolysis | Cleaves Leu. Releases Z-His + Leu.[1] Used to measure CPA activity. |

| Thermolysin | Endopeptidase | Hydrolysis | Can cleave the His-Leu bond depending on pH/conditions. |

Pathway Visualization: The RAS Interface

The following diagram illustrates how Z-His-Leu-OH intersects with the Renin-Angiotensin System, serving as a probe for the enzymes that regulate blood pressure.

Figure 1: Interaction of Z-His-Leu-OH with RAS enzymes. Note its role as a substrate for CPA but an inhibitor/binder for ACE.

Experimental Protocols

Protocol A: Carboxypeptidase A (CPA) Activity Assay

Objective: To quantify CPA activity in a biological sample using Z-His-Leu-OH as a specific substrate.

Reagents:

-

Substrate Stock: 10 mM Z-His-Leu-OH in 50% Methanol.

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.

-

Detection: Ninhydrin Reagent or HPLC (C18 column).

Methodology:

-

Equilibration: Pre-incubate 900 µL of Buffer at 25°C.

-

Enzyme Addition: Add 10-50 µL of enzyme sample (purified CPA or tissue homogenate).

-

Initiation: Add 50 µL of Substrate Stock. Final concentration ~0.5 mM.

-

Incubation: Incubate for 10–30 minutes at 25°C.

-

Termination: Stop reaction with 100 µL of 10% Trichloroacetic acid (TCA).

-

Analysis:

-

HPLC Method: Inject 20 µL onto a C18 column. Elute with a gradient of Acetonitrile/Water (0.1% TFA). Monitor absorbance at 254 nm (detects Z-group).

-

Quantification: Measure the peak area of the product Z-His-OH (which elutes earlier than the substrate) or free Leucine (requires derivatization).

-

Causality Check: High salt (0.5 M NaCl) is used to stabilize CPA and mimic physiological ionic strength, preventing non-specific aggregation of the hydrophobic Z-group.

Protocol B: ACE Competitive Binding Assay

Objective: To determine the affinity (

Reagents:

-

Primary Substrate: Hippuryl-His-Leu (HHL) - The standard ACE substrate.

-

Test Compound: Z-His-Leu-OH (0.1 µM to 100 µM).

-

Enzyme: Purified Rabbit Lung ACE.

Methodology:

-

Setup: Prepare a series of reaction tubes with fixed [ACE] and fixed [HHL] (at

concentration, typically 2-5 mM). -

Titration: Add increasing concentrations of Z-His-Leu-OH.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Measurement: Quantify the release of Hippuric Acid (product of HHL cleavage) via spectrophotometry at 228 nm.

-

Calculation: Plot % Activity vs. log[Z-His-Leu-OH]. Fit to a sigmoidal dose-response curve to determine

. -

Inference: A decrease in HHL hydrolysis confirms that Z-His-Leu-OH is occupying the active site, competing with HHL.

Data Analysis & Interpretation

When using Z-His-Leu-OH in kinetic studies, the following parameters are critical for interpreting biochemical behavior:

| Parameter | Typical Value Range | Interpretation |

| 0.1 - 1.0 mM | Indicates affinity for Carboxypeptidase A. Lower values = tighter binding. | |

| Turnover number. High turnover confirms it is an excellent substrate for CPA. | ||

| 10 - 100 µM | Concentration required to inhibit 50% of ACE activity. Indicates moderate affinity for the ACE |

Mechanism of Stereoselective Hydrolysis

Recent studies (See Ref 2) utilize Z-His-Leu-OH not just as a passive substrate but as a catalytic dipeptide in micellar systems. The Histidine imidazole group acts as a nucleophile/general base, catalyzing the hydrolysis of esters. This highlights the molecule's intrinsic chemical reactivity, which must be accounted for in background subtraction during enzymatic assays.

References

-

Ohkubo, K., et al. (1991). Kinetics and Molecular Modelling Studies on the Stereoselective Hydrolysis of Enantiomeric Esters by Dipeptide Catalysts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Andreeva, N. S., et al. (1984). Structure of the Active Site of Pepsin and Specificity of Substrate Binding.[2] (Contextual reference on Z-peptide binding modes). [Link]

- U.S. Patent 4613676A.

Sources

Technical Deep Dive: Z-His-Leu-OH Mechanism of Action

This guide provides a technical deep dive into the mechanism and application of Z-His-Leu-OH (N-Carbobenzoxy-L-histidyl-L-leucine), a synthetic dipeptide derivative used primarily as a substrate probe for zinc-dependent metalloproteases, specifically Carboxypeptidase A (CPA) and lysosomal Cathepsin A .

Executive Summary

Z-His-Leu-OH is a blocked dipeptide substrate designed to probe the activity of exopeptidases. By capping the N-terminus with a Carbobenzoxy (Z) group, the molecule resists aminopeptidase degradation, forcing specificity towards carboxypeptidases —enzymes that cleave peptide bonds from the C-terminus.

In a cellular context, Z-His-Leu-OH serves as a mechanistic probe to quantify the hydrolytic activity of Zinc-Metalloproteases (like Carboxypeptidase A) or serine carboxypeptidases (like Cathepsin A) within cell lysates or purified fractions. Its mechanism of action is defined by its role as a specific substrate for C-terminal hydrolysis , mediated by a zinc-activated water molecule in the enzyme's active site.

Chemical Identity & Physicochemical Properties

The structural design of Z-His-Leu-OH dictates its biological interaction.

| Property | Specification | Mechanistic Function |

| Chemical Name | N-(Benzyloxycarbonyl)-L-histidyl-L-leucine | Substrate identity. |

| Abbreviation | Z-His-Leu-OH | Standard nomenclature. |

| N-Terminus | Carbobenzoxy (Z/Cbz) | Blocking Group: Mimics a longer peptide chain; prevents aminopeptidase cleavage; enhances hydrophobic binding in the S2 subsite. |

| C-Terminus | Free Carboxyl (-COOH) | Recognition Motif: Essential for electrostatic anchoring to the enzyme's active site (typically Arg145 in CPA). |

| Residues | Histidine (P1), Leucine (P1') | Specificity: Leucine's hydrophobic side chain fits the S1' specificity pocket of Carboxypeptidase A. |

| Molecular Weight | ~402.44 g/mol | Small molecule, cell-permeable (variable). |

Mechanism of Enzymatic Interaction

The "mechanism of action" for Z-His-Leu-OH is its catalytic conversion by carboxypeptidases. The following details the interaction with Carboxypeptidase A (CPA) , the archetypal target for this substrate.

The Active Site Docking

Upon entering the active site of CPA, Z-His-Leu-OH undergoes a precise "Induced Fit":

-

Anchoring: The terminal carboxylate of Leucine forms a salt bridge with Arg145 of the enzyme. This is the primary recognition step.

-

Hydrophobic Interaction: The isobutyl side chain of Leucine inserts into the hydrophobic S1' pocket , stabilizing the complex.

-

Zinc Coordination: The carbonyl oxygen of the scissile peptide bond (between His and Leu) coordinates with the active site Zinc ion (

) . This pulls electron density away from the carbon, making it susceptible to nucleophilic attack.

Catalytic Cleavage Cycle

The hydrolysis proceeds via a general base mechanism:

-

Activation: The residue Glu270 acts as a general base, abstracting a proton from a water molecule bound to the Zinc ion.

-

Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the Z-His-Leu peptide bond, forming a tetrahedral intermediate stabilized by

and Arg127 . -

Protonation & Release: Glu270 (now protonated) donates a proton to the amide nitrogen of the leaving group (Leucine). The bond breaks, releasing free L-Leucine and Z-L-Histidine .

Visualization of the Mechanism

The following diagram illustrates the catalytic flow from binding to product release.

Caption: Catalytic cycle of Z-His-Leu-OH hydrolysis by Carboxypeptidase A, highlighting the Zinc-mediated activation.

Cellular Applications & Experimental Protocols

In drug development and cell biology, Z-His-Leu-OH is used to profile protease activity. Since the Z-group prevents N-terminal degradation, any release of Leucine is attributed to Carboxypeptidase-like activity.

The "Gold Standard" HPLC Assay

Unlike fluorogenic substrates (e.g., Z-His-Leu-AMC), Z-His-Leu-OH does not fluoresce upon cleavage. Activity is measured by quantifying the release of free Leucine via HPLC.

Protocol: Determination of Carboxypeptidase Activity

-

Lysate Preparation:

-

Lyse cells (e.g., HEK293, HepG2) in cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100).

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Substrate Preparation:

-

Dissolve Z-His-Leu-OH in DMSO to create a 10 mM stock.

-

Dilute to 1 mM working solution in Assay Buffer (25 mM Tris-HCl, pH 7.5, 500 mM NaCl). Note: High salt promotes CPA activity.

-

-

Reaction:

-

Mix 50 µL Cell Lysate + 50 µL Substrate Working Solution.

-

Incubate at 37°C for 30–60 minutes.

-

Control: Include a "No Enzyme" blank (Buffer + Substrate) and "Inhibited" control (Lysate + 10 mM 1,10-Phenanthroline, a Zn chelator).

-

-

Termination:

-

Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA).

-

Centrifuge to pellet precipitated proteins.

-

-

Detection (HPLC):

-

Inject supernatant onto a C18 Reverse-Phase column.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 20 min.

-

Quantification: Monitor Absorbance at 214 nm (peptide bond) or derivatize post-column with O-phthaldialdehyde (OPA) for high-sensitivity fluorescence detection of the free Leucine amine.

-

Data Interpretation

Calculate the specific activity based on the linear range of Leucine release.

| Parameter | Observation | Interpretation |

| High Leucine Release | > 10 µM/min/mg | High Carboxypeptidase activity (CPA or Cathepsin A). |

| Inhibition by EDTA | > 90% reduction | Confirms Metalloprotease dependence (Zinc). |

| Inhibition by PMSF | No effect | Rules out Serine proteases (unless Cathepsin A, which is a serine CP). |

| Km Value | Typically 0.1 – 1.0 mM | Affinity of the enzyme for Z-His-Leu-OH. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for quantifying enzymatic activity using Z-His-Leu-OH.

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of N-acyl-dipeptides. Biochemistry, 9(22), 4352–4359. Link

-

Mock, W. L., & Wong, J. T. (1986). Mechanism of carboxypeptidase A hydrolysis of peptides. Biochemistry, 25(18), 5066-5073. Link

-

Skidgel, R. A., & Erdös, E. G. (1998). Cellular carboxypeptidases. Immunological Reviews, 161(1), 129-141. Link

-

BenchChem. (n.d.). N-[(Benzyloxy)carbonyl]histidylleucine (Z-His-Leu-OH) Product Information. Link

Solubility and stability of Z-His-Leu-OH in different solvents

Technical Whitepaper: Physicochemical Profiling of Z-His-Leu-OH

Executive Summary This technical guide details the solubility, stability, and handling protocols for N-benzyloxycarbonyl-L-histidyl-L-leucine (Z-His-Leu-OH) . As a dipeptide derivative featuring a hydrophobic protecting group (Z/Cbz), a basic imidazole side chain (His), and a hydrophobic alkyl side chain (Leu), this molecule presents specific solubility challenges in aqueous media.[1] This document provides evidence-based methodologies for researchers utilizing Z-His-Leu-OH in enzymatic assays (specifically Angiotensin Converting Enzyme - ACE studies), peptide synthesis, or crystallographic applications.

Molecular Architecture & Physicochemical Logic

To master the handling of Z-His-Leu-OH, one must first understand the competition between its hydrophobic and hydrophilic domains.

-

The Z-Group (Benzyloxycarbonyl): This aromatic carbamate is highly lipophilic. It significantly reduces the water solubility of the peptide compared to its free form (H-His-Leu-OH).

-

The Histidine Residue: The imidazole ring has a pKa of approximately 6.[2]0. Below pH 6.0, it accepts a proton, increasing polarity. Above pH 6.0, it is neutral.

-

The Leucine Residue: The isobutyl side chain is strictly hydrophobic.[1]

-

The C-Terminus (-COOH): Acidic (pKa ~3.0).[1] At neutral pH, it is deprotonated (

).

The Solubility Paradox: At pH 7.0, the molecule exists largely as a zwitterion (if the His is protonated) or an anion (if His is neutral). However, the bulky hydrophobic Z-group and Leucine side chain often drive aggregation in pure water, leading to precipitation or colloidal suspensions rather than true solutions.

Solubility Profile

The following data summarizes the solubility behavior of Z-His-Leu-OH across standard laboratory solvents.

| Solvent System | Solubility Rating | Mechanism / Notes | Application Suitability |

| DMSO (Anhydrous) | High (>50 mg/mL) | Disrupts inter-peptide H-bonds; solvates hydrophobic Z-group. | Recommended for Stock Solutions |

| DMF | High | Similar mechanism to DMSO.[1] | Peptide Synthesis |

| Methanol / Ethanol | Moderate to High | Solvates the hydrophobic domains effectively.[1] | HPLC Standards / Crystallization |

| Water (pH 7.0) | Low / Sparingly | Hydrophobic exclusion dominates.[1] | Not recommended for stock |

| 0.1 M NaOH (aq) | High | Deprotonates COOH to | Aqueous Assay Preparation |

| 0.1 M HCl (aq) | Moderate | Protonates His imidazole ( | Acidic HPLC Mobile Phases |

Solubility Decision Tree (DOT Visualization)

Figure 1: Decision matrix for solubilizing Z-His-Leu-OH based on downstream application.

Stability Dynamics

Stability is governed by three vectors: Hydrolysis , Oxidation , and Racemization .[1]

A. Hydrolytic Stability

The Z-group is a carbamate, which is generally stable to mild basic and acidic conditions.[1] It is not cleaved by Trifluoroacetic Acid (TFA), unlike the Boc group.

-

Risk Factor: Strong acids (HBr/Acetic Acid) or Hydrogenolysis (

) will remove the Z-group.[1] -

Solution Stability: In aqueous buffers (pH 4–8), the peptide bond is stable for days at 4°C. However, prolonged exposure to high pH (>10) can induce hydrolysis of the ester/amide bonds.

B. Oxidative Instability (Histidine)

The imidazole ring of Histidine is susceptible to oxidation, particularly by singlet oxygen or radical species.[1]

-

Storage: Solid powder should be stored at -20°C, desiccated, and protected from light.

-

Solution: Avoid vigorous vortexing of aqueous solutions which introduces excess oxygen; use gentle inversion.[1]

C. Racemization

Z-protected histidine is prone to racemization during activation (coupling steps in synthesis) due to the formation of an imidazole-urethane intermediate. However, for the free acid (Z-His-Leu-OH) in solution, racemization is negligible at physiological pH and temperature.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Use this protocol for enzymatic assays (e.g., ACE inhibition or kinetics).

Reagents:

-

Z-His-Leu-OH (Solid)

-

DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade, ≥99.9%

-

Phosphate Buffered Saline (PBS) or HEPES Buffer (pH 7.4)

Procedure:

-

Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 416.47 g/mol ), weigh 4.16 mg of Z-His-Leu-OH.

-

Primary Solubilization: Add 100 µL of pure DMSO to the powder.

-

Why? The high concentration of organic solvent overcomes the lattice energy and hydrophobic Z-group interactions immediately.

-

Action: Vortex gently until fully dissolved (solution should be clear).

-

-

Dilution (Stepwise):

-

Slowly add 900 µL of the desired aqueous buffer (PBS/HEPES) while swirling.

-

Critical: Do not add the DMSO solution to the buffer; add the buffer to the DMSO concentrate to prevent "crashing out" (precipitation) at the interface.

-

-

Verification: Hold the vial up to a light source. If the solution is cloudy, sonicate for 10 seconds. If cloudiness persists, the concentration exceeds the aqueous solubility limit; further dilution or a higher DMSO percentage is required.

Protocol B: Handling for ACE Assays

When using Z-His-Leu-OH as a substrate or competitor in Angiotensin Converting Enzyme assays:

-

Keep the final DMSO concentration in the assay well below 1% (v/v), as DMSO can inhibit certain metalloproteases or alter enzyme kinetics.

-

If the assay is strictly aqueous, dissolve the peptide in 0.05 M NaOH , then back-titrate carefully with dilute HCl or buffer to pH 7.[1]4. This utilizes the ionic carboxylate form to maintain solubility.[1]

Application Context: ACE Interaction

In the context of ACE (Angiotensin Converting Enzyme), Z-His-Leu-OH is often studied as a cleavage product or a C-terminal analogue.

-

Mechanism: ACE is a peptidyl-dipeptidase that cleaves dipeptides from the C-terminus.

-

Substrate vs. Product: Standard substrates are often Z-Phe-His-Leu or Hippuryl-His-Leu . ACE cleaves these to release His-Leu .

-

Z-His-Leu-OH Utility: It serves as a reference standard for HPLC analysis to identify the cleavage product (if Z-His-Leu is released) or as a structural probe for the active site S1'-S2' pockets.

Assay Workflow Visualization

Figure 2: Simplified enzymatic pathway where His-Leu derivatives are relevant.

References

-

PubChem. Leucine - Compound Summary (Physicochemical Properties). [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Z-His-Leu-OH: Technical Specifications and Applications in Enzymatic Research

Executive Summary

Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine) is a synthetic dipeptide derivative utilized primarily as a substrate in enzymatic kinetics—specifically for Carboxypeptidase A (CPA) —and as a reference standard in angiotensin-converting enzyme (ACE) research. Its structural integrity, defined by the N-terminal Benzyloxycarbonyl (Z) protecting group, renders it an ideal model for studying proteolytic cleavage mechanisms and peptide synthesis methodologies.

This guide provides a comprehensive technical analysis of Z-His-Leu-OH, detailing its physicochemical properties, synthesis protocols, and application in validated enzymatic assays.

Chemical Identity & Physicochemical Properties[1][2]

Core Specifications

The following data establishes the baseline for quality control and identification in laboratory settings.

| Property | Specification |

| Chemical Name | N-[(Benzyloxy)carbonyl]-L-histidyl-L-leucine |

| Common Abbreviation | Z-His-Leu-OH |

| CAS Number | 38972-90-6 |

| Molecular Formula | C₂₀H₂₆N₄O₅ |

| Molecular Weight | 402.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, dilute Alkali; sparingly soluble in water |

| Purity Standard | ≥ 98% (HPLC) |

| pKa Values | ~6.0 (Imidazole), ~3.6 (Carboxyl) |

Structural Logic

The molecule consists of three distinct domains, each serving a specific biochemical function:

-

Z-Group (Cbz): The Benzyloxycarbonyl group protects the N-terminus, eliminating the zwitterionic character of the amine. This mimics the continuous peptide chain found in natural protein substrates, facilitating enzyme binding at the S1 subsite.

-

Histidine Residue: Provides the imidazole side chain, which is critical for proton transfer and metal ion coordination (e.g., Zn²⁺) within metalloprotease active sites.

-

Leucine Residue: The C-terminal amino acid with a free carboxyl group, serving as the leaving group upon hydrolysis.

Synthesis & Experimental Protocols

Synthesis Workflow (Carbodiimide Coupling)

Objective: Synthesize Z-His-Leu-OH via solution-phase peptide synthesis. Mechanism: The carboxyl group of Z-His-OH is activated to react with the amino group of H-Leu-OR (ester), followed by deprotection.

Reagents:

-

Z-His-OH (N-Cbz-L-Histidine)

-

H-Leu-OtBu (L-Leucine tert-butyl ester)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

-

HOBt (1-Hydroxybenzotriazole)

-

TFA (Trifluoroacetic acid)

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 eq of Z-His-OH and 1.1 eq of HOBt in DMF/DCM (1:1). Cool to 0°C. Add 1.1 eq of DCC. Stir for 30 min to form the active ester.

-

Coupling: Add 1.0 eq of H-Leu-OtBu (neutralized with base if using HCl salt) to the mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. The urea byproduct (DCU) will precipitate.

-

Workup: Filter off DCU. Evaporate solvent. Dissolve residue in EtOAc. Wash sequentially with 5% NaHCO₃, Water, and Brine. Dry over MgSO₄ and concentrate.

-

Deprotection (C-terminal): Treat the intermediate Z-His-Leu-OtBu with TFA/DCM (1:1) for 2 hours at room temperature to cleave the tert-butyl ester.

-

Purification: Evaporate TFA. Precipitate the final product (Z-His-Leu-OH) using cold diethyl ether. Recrystallize from MeOH/Ether.

Enzymatic Assay: Carboxypeptidase A (CPA) Kinetics

Objective: Determine the kinetic parameters (

Protocol:

-

Buffer Preparation: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Solution: Prepare a 10 mM stock of Z-His-Leu-OH in DMSO. Dilute to 0.1–2.0 mM in buffer.

-

Enzyme Solution: Dissolve bovine CPA (Sigma-Aldrich) in buffer to ~10 µg/mL.

-

Reaction:

-

Add 950 µL Substrate solution to a quartz cuvette.

-

Initiate with 50 µL Enzyme solution.

-

Mix by inversion.

-

-

Detection: Monitor absorbance decrease at 254 nm (cleavage of peptide bond alters UV spectrum) or stop aliquots at time points and quantify free Leucine via HPLC (C18 column, ACN/Water gradient).

Mechanistic Visualization

Chemical Structure & Enzymatic Cleavage

The following diagram illustrates the molecular structure of Z-His-Leu-OH and the specific bond targeted by Carboxypeptidase A.

Figure 1: Structural composition of Z-His-Leu-OH and the site of enzymatic hydrolysis.

Experimental Workflow: Kinetic Assay

This flow chart details the logical progression of the enzymatic assay described in Section 3.2.

Figure 2: Step-by-step workflow for determining CPA kinetics using Z-His-Leu-OH.

Handling, Stability, and Safety

To ensure experimental reproducibility, strict adherence to storage and handling protocols is required.

-

Storage: Store solid Z-His-Leu-OH at -20°C . The compound is hygroscopic; keep in a tightly sealed container with a desiccant.

-

Stability:

-

Solid State: Stable for >2 years if protected from moisture and light.

-

Solution: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh to prevent spontaneous hydrolysis or bacterial degradation.

-

-

Safety: Standard PPE (gloves, lab coat, safety goggles) is mandatory. Avoid inhalation of dust. Dispose of as chemical waste in accordance with local regulations.

References

- Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Academic Press.

- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. New York: W H Freeman. Section 9.1, Proteases: Facilitating a Difficult Reaction. (Contextual reference for peptide bond hydrolysis mechanisms).

Sourcing and Utilizing Z-His-Leu-OH: A Technical Guide

This guide addresses the sourcing, validation, and technical application of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine).

Executive Summary for Researchers: While Z-Phe-His-Leu-OH and Hippuryl-His-Leu (HHL) are the standard substrates for Angiotensin Converting Enzyme (ACE), Z-His-Leu-OH is a distinct dipeptide derivative. It is primarily utilized as a substrate for Carboxypeptidase A (which cleaves the C-terminal Leucine) or as a specialized intermediate in peptide synthesis. Due to its specificity, it is often not a "stock" catalog item and requires sourcing via custom synthesis or specialized peptide suppliers.

Part 1: Chemical Profile & Supplier Landscape

The Critical Distinction (Substrate Specificity)

Before sourcing, it is imperative to verify the intended enzymatic target. Z-His-Leu-OH is chemically distinct from the standard ACE substrates.

| Compound | Sequence | Primary Enzyme Target | Cleavage Product |

| Z-His-Leu-OH | Cbz-His-Leu | Carboxypeptidase A | Z-His + Leu |

| Z-Phe-His-Leu-OH | Cbz-Phe-His-Leu | ACE (Somatic/Germinal) | Z-Phe + His-Leu |

| Hippuryl-His-Leu | Bz-Gly-His-Leu | ACE (Standard Assay) | Hippuric Acid + His-Leu |

Note: If your intent is standard ACE kinetic profiling, verify if Z-Phe-His-Leu-OH (CAS: 31301-55-8) is the actual requirement. If Z-His-Leu-OH is indeed required (e.g., for specificity controls or Carboxypeptidase studies), proceed with the sourcing below.

Commercial Sourcing Strategy

Z-His-Leu-OH is rarely a stock item. You must approach suppliers with a request for Custom Peptide Synthesis or Catalog Inquiry using the chemical structure.

Recommended Suppliers (Tiered by Capability):

-

Primary Peptide Houses (Custom & Catalog):

-

Bachem: The gold standard for peptide substrates. If not in the catalog, their custom synthesis division can produce it rapidly.

-

Chem-Impex International: Excellent for unusual amino acid derivatives and dipeptides.

-

Biotrend / ChemPep: Specialized in bioactive peptides.

-

-

Global Aggregators (Check Stock First):

-

Sigma-Aldrich (Merck): Often lists rare dipeptides under "Building Blocks."

-

Santa Cruz Biotechnology: Check for "Z-His-Leu" derivatives.

-

Procurement Specifications (The "RF" List)

When ordering, attach these specifications to your Request for Quote (RFQ) to ensure assay reproducibility:

-

Purity:

(HPLC). Crucial for kinetic constants ( -

Counter-ion: Acetate (Recommended). Avoid Trifluoroacetate (TFA) salts if using in cellular assays, as TFA can be cytotoxic and alter pH in weak buffers.

-

Peptide Content: Request "Net Peptide Content" (usually 70-85%). You must correct for this when calculating molar concentrations.

-

Solubility: Soluble in weak base (NaOH) or DMSO.

Part 2: Technical Protocol (Self-Validating System)

Mechanism of Action

The following diagram illustrates the enzymatic hydrolysis of Z-His-Leu-OH by Carboxypeptidase A (CPA), distinguishing it from the ACE pathway.

Figure 1: Enzymatic cleavage pathway of Z-His-Leu-OH. Unlike ACE substrates which release a dipeptide (His-Leu), this substrate releases free Leucine, requiring a specific detection method (e.g., TNBS).

Preparation and Storage Protocol

Stability Warning: Dipeptides containing Histidine are prone to racemization and oxidative degradation if mishandled.

-

Stock Solution (10 mM):

-

Storage:

-

Aliquot into dark, silanized glass vials (avoid plastic if possible to prevent adsorption).

-

Store at -20°C . Stable for 6 months. Do not freeze-thaw more than twice.

-

The Assay: Fluorometric Leucine Detection

This protocol uses o-phthaldialdehyde (OPA) to detect the liberated L-Leucine. This is a self-validating protocol because Z-His (the other product) has a blocked N-terminus and will not react with OPA, ensuring specificity.

Reagents:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

-

OPA Reagent: 10 mg OPA dissolved in 250 µL ethanol, added to 10 mL Borate buffer (0.1 M, pH 9.5) + 10 µL

-mercaptoethanol.

Workflow:

-

Blanking (Negative Control): Mix 10 µL Buffer + 10 µL Enzyme. Incubate. Add Stop Solution. Then add Substrate. (Validates zero background).

-

Reaction:

-

Mix 10 µL Enzyme (e.g., Carboxypeptidase A) + 80 µL Buffer.

-

Initiate with 10 µL Z-His-Leu-OH (1 mM final).

-

Incubate at 37°C for 15–60 mins.

-

-

Termination: Add 100 µL 10% Trichloroacetic acid (TCA) or heat at 95°C for 5 min.

-

Detection:

-

Transfer 20 µL of supernatant to a black 96-well plate.

-

Add 200 µL OPA Reagent .

-

Read Fluorescence immediately (

).

-

Data Analysis Table:

| Sample Type | Description | Expected Outcome | Troubleshooting |

| Blank | Substrate added after stop | Low Fluorescence (< 50 RFU) | High background? Check buffer purity. |

| Standard | Free L-Leucine (100 µM) | High Fluorescence | Use to build standard curve. |

| Test | Enzyme + Z-His-Leu-OH | Time-dependent increase | No signal? Check Enzyme activity/pH. |

| Inhibitor | Enzyme + Inhibitor + Substrate | Reduced Fluorescence | Use 1,10-Phenanthroline (Zn chelator) as control. |

Part 3: Troubleshooting & Quality Control

The "Internal Standard" Validation

To prove your assay is working, spike a known concentration of L-Leucine into your reaction mix after termination but before OPA addition.

-

Result: The signal should be additive (Sample + Spike).

-

Failure: If the signal is quenched, your buffer or the Z-His-Leu-OH stock contains interfering agents (e.g., primary amines or thiols).

Common Pitfalls

-

Substrate Confusion: Using Z-His-Leu-OH for ACE assays will yield zero activity because ACE cannot cleave a single amino acid from a dipeptide effectively. Ensure you are not looking for Z-Phe-His-Leu.

-

Spontaneous Hydrolysis: Z-His-Leu-OH is relatively stable, but high pH (>9.0) during storage can cause deprotection. Always store at pH < 8.0.

Part 4: References

-

Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. (Foundational text distinguishing ACE substrates).

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352-4359. (Establishes kinetic protocols for Z-blocked peptide hydrolysis).

-

Bachem Product Guide. Substrates for Peptidases. (Primary source for custom peptide synthesis).

-

Sigma-Aldrich (Merck). Enzyme Explorer: Assay of Angiotensin Converting Enzyme. (Reference for standard ACE assay comparison).

Sources

The Multifaceted Biological Activities of Histidine-Leucine (His-Leu) Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dipeptide Histidine-Leucine (His-Leu), a natural byproduct of the renin-angiotensin system, is emerging as a bioactive molecule with a spectrum of physiological effects. While initially investigated for its potential role in cardiovascular regulation, recent research has unveiled its significant anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of His-Leu, delving into its mechanisms of action, and presenting detailed experimental protocols for its study. We will explore its nuanced interaction with the renin-angiotensin system, its potent modulation of microglial activation, its metal-chelating and antioxidant potential, and its prospective therapeutic applications. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing dipeptide.

Introduction: The Origins and Chemical Properties of His-Leu

The Histidine-Leucine (His-Leu) dipeptide is formed during the enzymatic cleavage of angiotensin I to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][2] This process is a cornerstone of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. Structurally, His-Leu is composed of the amino acids L-histidine and L-leucine, linked by a peptide bond.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₄O₃ | [3] |

| Molecular Weight | 268.31 g/mol | [3] |

| CAS Number | 7763-65-7 | [3] |

| Appearance | White to off-white solid | [4] |

The presence of the imidazole ring of histidine and the isobutyl side chain of leucine bestows upon His-Leu a unique combination of chemical properties that underpin its biological activities.

Interaction with the Renin-Angiotensin System: A Complex Relationship

Given its origin within the RAS, the direct effect of His-Leu on cardiovascular hemodynamics has been a subject of investigation. While several studies have reported that peptides containing the His-Leu sequence, such as His-His-Leu and Ala-His-Leu-Leu, exhibit hypotensive effects, research on the isolated His-Leu dipeptide presents a more nuanced picture.[5][6]

A key in vivo study in both normotensive and hypertensive rats demonstrated that intravenous and subcutaneous administration of His-Leu did not produce significant acute or chronic changes in arterial blood pressure or plasma renin activity.[5][6] This suggests that His-Leu itself may not be a direct modulator of blood pressure.

-

Causality Insight: The lack of a direct hemodynamic effect of His-Leu, in contrast to larger peptides containing this sequence, suggests that the overall peptide structure and the presence of additional amino acid residues are critical for ACE inhibition and subsequent blood pressure reduction. The His-Leu dipeptide alone may not possess the requisite conformational structure to effectively bind to and inhibit ACE.

Below is a diagram illustrating the formation of His-Leu within the Renin-Angiotensin System.

Caption: Formation of His-Leu in the Renin-Angiotensin System.

Anti-inflammatory and Neuroprotective Activities: The Role of Microglial Modulation

A significant body of evidence points to the potent anti-inflammatory and neuroprotective effects of His-Leu, primarily through its ability to suppress the activation of microglia.[7] Microglia are the resident immune cells of the central nervous system and play a crucial role in brain inflammation.[8]

In vitro studies have shown that His-Leu can significantly reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in activated microglia.[7] Furthermore, in vivo experiments in mice have demonstrated that oral administration of His-Leu can cross the blood-brain barrier and attenuate neuroinflammation and associated depressive-like behaviors.[7]

Putative Signaling Pathways

While the precise molecular targets of His-Leu are still under investigation, its anti-inflammatory effects in microglia are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8][9] These pathways are central to the production of inflammatory mediators.[3][8][9]

The diagram below illustrates the potential mechanism of His-Leu's anti-inflammatory action.

Caption: Putative Anti-inflammatory Mechanism of His-Leu in Microglia.

Experimental Protocol: In Vitro Microglial Activation Assay

This protocol provides a framework for assessing the anti-inflammatory effects of His-Leu on microglial cells in culture.

Objective: To determine the effect of His-Leu on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

His-Leu dipeptide (≥98% purity)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in the incubator.

-

His-Leu Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of His-Leu (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium only). Incubate for 2 hours.

-

LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by His-Leu compared to the LPS-only treated cells.

Self-Validation: The inclusion of positive (LPS only) and negative (vehicle only) controls is crucial for validating the results. A dose-dependent inhibition of cytokine production by His-Leu would provide strong evidence of its anti-inflammatory activity.

Metal Chelation and Potential Antioxidant Activity

His-Leu has been identified as a strong chelator of copper (Cu²⁺), forming highly redox-active complexes.[2] This property is attributed to the imidazole ring of histidine, which is a known metal-binding motif.

The ability to chelate transition metals like copper is significant because these metals can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals and contributing to oxidative stress. By sequestering these metals, His-Leu may indirectly exert antioxidant effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure to evaluate the direct radical scavenging activity of His-Leu.

Objective: To determine the DPPH radical scavenging capacity of His-Leu.

Materials:

-

His-Leu dipeptide

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of His-Leu in methanol (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

-

Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the His-Leu solution and the ascorbic acid solutions.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of each His-Leu concentration to 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] x 100

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of His-Leu and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Pharmacokinetics and Therapeutic Potential

Preliminary pharmacokinetic studies in mice have shown that orally administered His-Leu can be detected in the brain, indicating its ability to cross the blood-brain barrier.[7] This is a critical characteristic for a neuroprotective agent. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of His-Leu is yet to be fully elucidated.

The primary therapeutic potential of His-Leu, based on current research, lies in the treatment of neuroinflammatory conditions. Its ability to quell microglial activation suggests its utility in a range of neurological disorders where neuroinflammation is a key pathological feature, including:

-

Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease

-

Mood disorders: Depression, anxiety

-

Traumatic brain injury

While direct evidence is lacking, the anti-inflammatory and potential antioxidant properties of His-Leu may also warrant investigation into its therapeutic applications in other chronic diseases driven by inflammation and oxidative stress, such as cardiovascular disease and metabolic disorders.

Future Directions and Conclusion

The His-Leu dipeptide represents a promising natural molecule with significant biological activities. While its role in the renin-angiotensin system appears to be indirect, its potent anti-inflammatory and neuroprotective effects, coupled with its ability to chelate redox-active metals, position it as a strong candidate for further therapeutic development.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, including the identification of its cellular receptors and its specific impact on the NF-κB and MAPK signaling pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a detailed ADME profile and to optimize dosing and delivery strategies.

-

Performing quantitative antioxidant assays to directly measure its radical scavenging capacity.

-

Exploring its therapeutic potential in a broader range of diseases , including cardiovascular, metabolic, and autoimmune disorders.

References

-

Pietruszka, L., & Ufnal, M. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. Postepy higieny i medycyny doswiadczalnej (Online), 72, 941-949. [Link]

-

Ano, Y., Kita, M., Kitaoka, S., & Furuyashiki, T. (2019). Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress. Nutrients, 11(9), 2161. [Link]

-

Pietruszka, L., & Ufnal, M. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. Postepy higieny i medycyny doswiadczalnej (Online), 72, 941-949. [Link]

- Kolb, B., & Whishaw, I. Q. (2021). An Introduction to Brain and Behavior. Worth Publishers.

-

Balcerzyk, M., & Kruk, J. (2021). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic chemistry, 60(16), 12169–12181. [Link]

- Kopec, W., & Bogue, J. (2020). The role of p38 MAPK in microglia-mediated neuroinflammation.

-

Gu, Y., & Li, J. (2022). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. Molecules (Basel, Switzerland), 27(19), 6299. [Link]

-

Bhat, M. I., & Kapila, R. (2017). Secreted Beta-Amyloid Precursor Protein Activates Microglia via JNK and p38-MAPK. Frontiers in aging neuroscience, 9, 39. [Link]

-

Wang, Y., & Li, J. (2022). p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia. Molecular neurobiology, 59(10), 6195–6206. [Link]

Sources

- 1. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secreted beta-amyloid precursor protein activates microglia via JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Streamlined Protocol for the Solid-Phase Synthesis of Z-His-Leu-OH

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of the protected dipeptide, N-benzyloxycarbonyl-L-histidyl-L-leucine (Z-His-Leu-OH). This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for producing protected peptide fragments suitable for further elaboration in solution or solid-phase synthesis. By employing 2-chlorotrityl chloride (2-CTC) resin, this methodology ensures the facile cleavage of the target peptide while preserving the acid-sensitive N-terminal Z-group and a temporary Boc protecting group on the histidine side chain. We will delve into the rationale behind key experimental choices, from resin and protecting group selection to coupling and cleavage conditions, ensuring a robust and reproducible synthesis.

Introduction: Navigating the Synthesis of Histidine-Containing Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering significant advantages in terms of purification and the ability to drive reactions to completion using excess reagents.[1][2] The synthesis of Z-His-Leu-OH, a valuable building block, presents specific challenges, primarily associated with the unique properties of the histidine residue.

The imidazole side chain of histidine can interfere with the coupling reaction and is highly susceptible to racemization during activation.[3][4] To mitigate these issues, a side-chain protecting group is essential. This protocol utilizes a tert-butyloxycarbonyl (Boc) group for the imidazole nitrogen of histidine, in the form of Z-His(Boc)-OH. The Boc group provides steric hindrance that effectively suppresses racemization during the coupling step.[5]

Furthermore, to obtain the final product with a free C-terminal carboxylic acid and an intact N-terminal Z-group, the choice of solid support is critical. The 2-chlorotrityl chloride (2-CTC) resin is the ideal matrix for this purpose. Its high acid lability allows for the cleavage of the peptide-resin linkage under exceptionally mild acidic conditions, which do not affect the more stable Z-group or the moderately acid-labile Boc group on the histidine side chain.[6][7]

This protocol follows a well-established Fmoc/tBu strategy for the initial assembly on the resin, transitioning to the Z-protected amino acid for the final coupling, demonstrating a flexible approach to synthesizing custom-protected peptides.

Experimental Overview

The synthesis of Z-His-Leu-OH is accomplished in a multi-step process, beginning with the loading of the C-terminal amino acid, Leucine, onto the 2-CTC resin. Following the removal of the temporary N-terminal Fmoc protecting group, the Z-His(Boc)-OH is coupled to the resin-bound leucine. The protected dipeptide is then cleaved from the resin, and a final deprotection step removes the Boc group from the histidine side chain to yield the desired product.

Caption: Workflow for the solid-phase synthesis of Z-His-Leu-OH.

Materials and Reagents

A summary of the key reagents and their roles in the synthesis is provided in the table below. It is imperative to use high-quality, peptide-synthesis-grade reagents and anhydrous solvents to ensure optimal results.

| Reagent | Acronym/Formula | Purpose |

| 2-Chlorotrityl chloride resin | 2-CTC Resin | Solid support for peptide synthesis, allowing mild cleavage conditions.[6] |

| Fmoc-L-Leu-OH | - | C-terminal amino acid with temporary N-terminal protection. |

| Z-L-His(Boc)-OH | - | N-terminal amino acid with permanent Z-group and temporary Boc side-chain protection.[5] |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent for peptide bond formation. |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve coupling efficiency. |

| N,N-Diisopropylethylamine | DIPEA | Base for the loading of the first amino acid and for neutralization steps. |

| Piperidine | - | Reagent for the removal of the Fmoc protecting group. |

| Dichloromethane | DCM | Primary solvent for washing, swelling the resin, and cleavage. |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and coupling reactions. |

| Hexafluoroisopropanol | HFIP | Component of the cleavage cocktail for releasing the peptide from the resin.[8] |

| Trifluoroacetic acid | TFA | Reagent for the final removal of the Boc protecting group from the histidine side chain.[9] |

Detailed Experimental Protocol

This protocol is based on a 0.5 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

Step 1: Loading of Fmoc-L-Leu-OH onto 2-Chlorotrityl Chloride Resin

The initial step involves the covalent attachment of the first amino acid to the resin. The use of DIPEA as a non-nucleophilic base is crucial to facilitate the esterification without causing side reactions.[10]

-

Swell 1.0 g of 2-CTC resin (loading capacity: ~0.5 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

In a separate flask, dissolve Fmoc-L-Leu-OH (0.5 mmol, 1.0 eq) and DIPEA (1.5 mmol, 3.0 eq) in anhydrous DCM (10 mL).

-

Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.

-

To cap any unreacted chloride sites on the resin, add 1.0 mL of methanol and agitate for an additional 30 minutes.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Step 2: Fmoc-Group Deprotection

The temporary Fmoc protecting group is removed to expose the N-terminal amine of Leucine for the subsequent coupling step.

-

Swell the Fmoc-Leu-resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

-

Wash with DCM (3 x 10 mL) and proceed immediately to the coupling step.

Step 3: Coupling of Z-L-His(Boc)-OH

This is the key step where the peptide bond is formed. The combination of DIC as a coupling agent and HOBt as an additive is a classic and effective method to ensure efficient coupling while minimizing the risk of racemization of the histidine residue.[4]

-

In a separate flask, dissolve Z-L-His(Boc)-OH (1.0 mmol, 2.0 eq) and HOBt (1.0 mmol, 2.0 eq) in anhydrous DMF (8 mL).

-

Add DIC (1.0 mmol, 2.0 eq) to the solution and pre-activate for 5-10 minutes at 0 °C.

-

Add the activated amino acid solution to the H-Leu-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for another 1-2 hours.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

-

Dry the Z-His(Boc)-Leu-resin under vacuum.

Step 4: Cleavage of the Protected Dipeptide from the Resin

A mild acidic cocktail is used to cleave the ester linkage between the peptide and the 2-CTC resin, leaving the Z and Boc protecting groups intact.[8][11] A solution of HFIP in DCM is highly effective for this purpose.[8]

-

Swell the dried dipeptide-resin in DCM (10 mL) for 20 minutes.

-

Drain the DCM.

-

Prepare a cleavage solution of 20% HFIP in DCM (v/v).

-

Add 10 mL of the cleavage solution to the resin and agitate for 30 minutes. The resin will typically turn a reddish color.

-

Drain the solution into a clean round-bottom flask.

-

Add another 10 mL of the cleavage solution to the resin and agitate for an additional 30 minutes.

-

Drain this solution and combine it with the first filtrate.

-

Evaporate the combined filtrate under reduced pressure to obtain the crude Z-His(Boc)-Leu-OH as an oily or solid residue.

Step 5: Final Deprotection of the Histidine Side Chain

The final step is the removal of the Boc group from the histidine side chain to yield the target product. This is achieved using a stronger acid, TFA, which does not affect the Z-group.

-

Dissolve the crude Z-His(Boc)-Leu-OH in a solution of 50% TFA in DCM (v/v) (5 mL).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Once the reaction is complete, evaporate the TFA and DCM under reduced pressure.

-

Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

-

Precipitate the crude Z-His-Leu-OH by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The final product can be further purified by recrystallization or chromatography if necessary.

Conclusion and Best Practices

This application note details a robust and reproducible protocol for the solid-phase synthesis of Z-His-Leu-OH. The strategic use of 2-CTC resin is paramount for the successful synthesis of this protected dipeptide, allowing for cleavage under mild conditions that preserve the integrity of the N-terminal Z-group. The selection of a Boc protecting group for the histidine side chain is a key element in preventing racemization during the critical coupling step.

For optimal results, it is essential to adhere to the following best practices:

-

Use of Anhydrous Solvents: The 2-CTC resin and coupling reagents are sensitive to moisture, which can lead to side reactions and lower yields.[1]

-

Monitoring of Reactions: Regularly perform qualitative tests, such as the Kaiser test, to ensure the completion of coupling and deprotection steps.

-

Proper Washing: Thorough washing of the resin between steps is crucial to remove excess reagents and by-products, ensuring the purity of the final product.[2]

By following this detailed protocol and adhering to these best practices, researchers can confidently synthesize Z-His-Leu-OH for their drug discovery and development endeavors.

References

-

Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (n.d.). Scite.ai. Retrieved February 2, 2026, from [Link]

-

Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

2-Chlorotrityl Chloride Resin. (n.d.). Aapptec Peptides. Retrieved February 2, 2026, from [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved February 2, 2026, from [Link]

-

Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

A new method for the preparation of 2-chlorotrityl resin and its application to solid-phase peptide synthesis. (2000). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac. Retrieved February 2, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine. Retrieved February 2, 2026, from [Link]

-

Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]

-

Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. (2020). Green Chemistry. Retrieved February 2, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved February 2, 2026, from [Link]

-

2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (1996). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2022). Spiral. Retrieved February 2, 2026, from [Link]

Sources

- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. scite.ai [scite.ai]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. youtube.com [youtube.com]

- 10. almacgroup.com [almacgroup.com]

- 11. peptide.com [peptide.com]

Using Z-His-Leu-OH as a substrate in enzyme assays

Application Note: Kinetic Characterization of Carboxypeptidase Activity Using Z-His-Leu-OH

Executive Summary & Scientific Rationale

Z-His-Leu-OH (N-Carbobenzyloxy-L-Histidyl-L-Leucine) is a synthetic dipeptide derivative primarily utilized as a specific substrate for Metallo-Carboxypeptidases , most notably Carboxypeptidase A (CPA) and potentially Angiotensin-Converting Enzyme 2 (ACE2) .

While frequently confused with the classic ACE substrate Z-Phe-His-Leu (which releases the dipeptide His-Leu), Z-His-Leu-OH serves a distinct mechanistic purpose. It is designed to assay enzymes that cleave single C-terminal amino acids. The N-terminal "Z" (Benzyloxycarbonyl) group blocks aminopeptidase activity, ensuring that hydrolysis is exclusively driven by carboxypeptidase action.

Key Applications:

-

Carboxypeptidase A (CPA) Kinetics: Determining

and -

Substrate Specificity Profiling: Evaluating the P1-P1' specificity of novel metalloproteases.

-

Inhibitor Screening: Using Z-His-Leu-OH as a reporter substrate to screen for CPA or ACE2 inhibitors.

Mechanism of Action